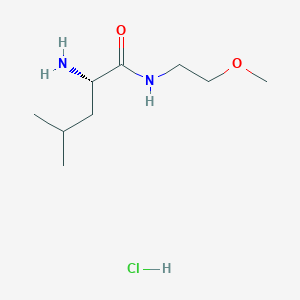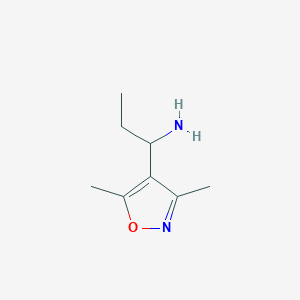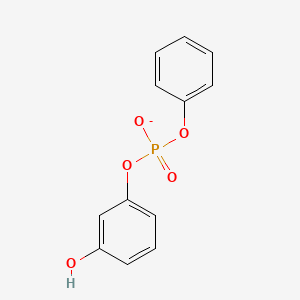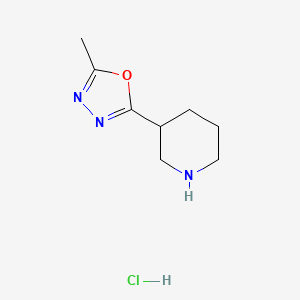
3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride
Overview
Description
“3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride” is a chemical compound with the CAS Number: 895572-60-8 . It has a molecular weight of 203.67 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
While specific synthesis methods for this compound were not found, oxadiazoles can generally be synthesized by cyclization of acyclic semicarbazide or thiosemicarbazide derivatives using a variety of reagents .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13N3O.ClH/c1-6-10-8(11-12-6)7-3-2-4-9-5-7;/h7,9H,2-5H2,1H3;1H . This indicates the presence of a methyl group (CH3), an oxadiazol group, and a piperidine ring in the structure.
Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 203.67 .
Scientific Research Applications
Anticancer and Antiviral Activities
1,3,4-Oxadiazole derivatives exhibit significant anticancer and antiviral activities. They act by inhibiting different enzymes, kinases, and growth factors, showing potential as future lead molecules for treating cancer and viral infections alongside other diseases. The synthesis and targeted inhibitory activities of these compounds highlight their potential in drug development, with molecular modeling and pharmacokinetic studies indicating improvements in biological activity potential through modifications in polarity, flexibility, and metabolic stability (Devi et al., 2022).
Broad Biological Activities
Compounds containing the 1,3,4-oxadiazole nucleus are known for their extensive spectrum of pharmacological activities. This includes anti-inflammatory, analgesic, antimicrobial, antitumor, anticonvulsant, anthelmintic, antimycobacterial, herbicidal, antioxidant, and antiviral properties. The versatility of the 1,3,4-oxadiazole core as a lead nucleus for drug development is due to its ability to exhibit a wide range of biological activities, making it a focal point for the development of safer and more effective compounds (Bala, Kamboj, & Kumar, 2010).
Antimicrobial Resistance
The development of antimicrobial resistance has prompted the search for new compounds. 1,3,4-Oxadiazole derivatives have shown promising results against this challenge, with activities exceeding those of known antibiotics. These findings underscore the potential of these compounds as new drugs in combating resistant microbial strains (Glomb & Świątek, 2021).
Pharmacological Profile and Applications
The pharmacological profile of 1,3,4-oxadiazole derivatives encompasses a multitude of activities, including antimicrobial, anti-inflammatory, analgesic, antifungal, antipyretic, antidepressant, anti-tubercular, anticonvulsant, anticholinesterase, antihypertensive, antidiabetic, antitumor/anticancer, anti-HIV, and antioxidant properties. This highlights the oxadiazole nucleus as a biologically active molecule with promising potency across various therapeutic areas (Singh & Ilango, 2022).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-methyl-5-piperidin-3-yl-1,3,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.ClH/c1-6-10-11-8(12-6)7-3-2-4-9-5-7;/h7,9H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGQCUBZARIADX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



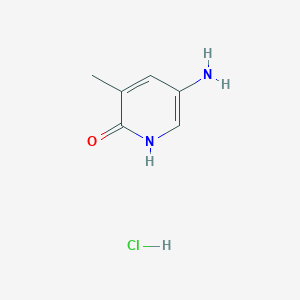
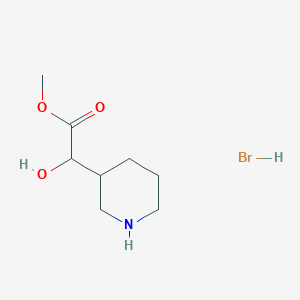
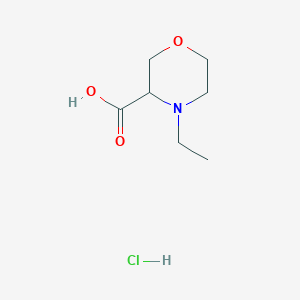
![5-Bromo-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1445705.png)
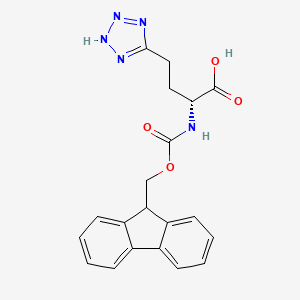

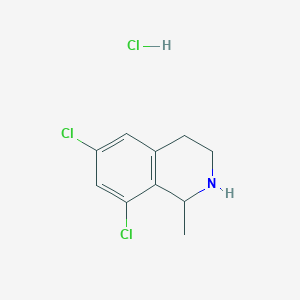
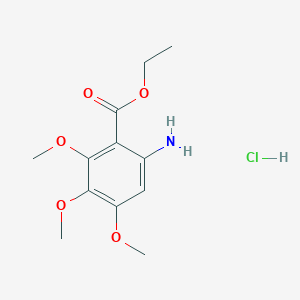
![4-Fluoro-2-[3-(2-phenoxyethyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B1445711.png)

![2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-ethylbutanoic acid](/img/structure/B1445714.png)
